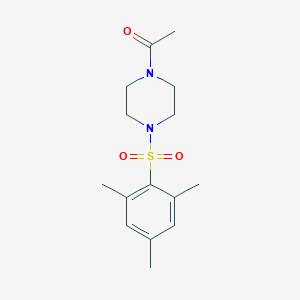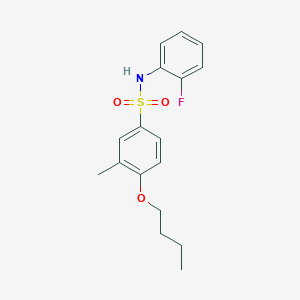
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and degradation of IκB, which in turn allows for the activation of the nuclear factor-κB (NF-κB) transcription factor. NF-κB is involved in the regulation of a wide range of cellular processes, including inflammation, immune responses, and cell survival. Inhibition of the IKK complex by BMS-345541 has been shown to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide binds to the ATP-binding site of the IKK complex, thereby inhibiting its activity. This leads to the stabilization of IκB and the inhibition of NF-κB activation. The downstream effects of NF-κB inhibition include the suppression of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of cell proliferation.
Biochemical and physiological effects:
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide induces apoptosis and inhibits cell proliferation. In rheumatoid arthritis, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide reduces inflammation and joint destruction. In inflammatory bowel disease, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide reduces inflammation and promotes mucosal healing. In addition, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical and clinical settings, and its mechanism of action is well understood. However, there are also limitations to using 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, its specificity for the IKK complex may limit its use in certain disease models.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is the development of more potent and selective IKK inhibitors. Another area of research is the identification of biomarkers that can be used to predict response to 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in different disease models. In addition, the combination of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the use of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in clinical trials for other diseases, such as Alzheimer's disease or multiple sclerosis, may reveal new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-nitroanisole, which is then converted to 2-bromo-5-methoxyanisole. This compound is then reacted with 2-chloro-6-methylpyridine to form the key intermediate, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. The final product is obtained through purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in various preclinical and clinical settings. In vitro studies have shown that 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide inhibits IKK activity and NF-κB activation in a dose-dependent manner. In vivo studies have demonstrated the efficacy of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in various disease models, including cancer, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials have also been conducted to evaluate the safety and efficacy of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in humans.
Propiedades
Nombre del producto |
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H15BrN2O3S |
Peso molecular |
371.25 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-9-7-12(20-3)13(8-11(9)15)21(18,19)17-14-6-4-5-10(2)16-14/h4-8H,1-3H3,(H,16,17) |
Clave InChI |
FLGUEEQQXKDDFP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
SMILES canónico |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)







![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)

